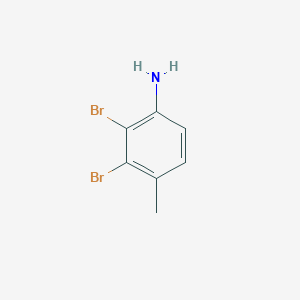

2,3-Dibromo-4-methylaniline

Description

Overview of Halogenated Aniline (B41778) Compounds in Organic Chemistry

Halogenated anilines are a class of organic compounds characterized by an aniline molecule substituted with one or more halogen atoms. These compounds are of great importance in synthetic organic chemistry, serving as crucial building blocks for pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. nih.govresearchgate.net The presence and position of the halogen substituents on the aniline ring significantly influence the compound's reactivity, basicity, and physical properties. chemistrysteps.com

The introduction of halogens can alter the electron density of the aromatic ring, which in turn affects its susceptibility to further electrophilic or nucleophilic substitution reactions. chemistrysteps.com For instance, the strong electron-donating amino group in aniline makes the ring highly reactive towards electrophilic halogenation, often leading to multiple substitutions. nih.govchemistrysteps.com Consequently, regioselective halogenation of anilines to produce specific isomers remains a key area of research, with various methods being developed to control the position of halogenation. nih.govbeilstein-journals.org

Significance of Brominated Anilines in Chemical Research

Brominated anilines are particularly valuable in chemical synthesis. The carbon-bromine bond is relatively reactive, making these compounds excellent precursors for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. rsc.org These reactions are fundamental in the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex molecular architectures.

Furthermore, brominated aromatic compounds, including anilines, are found in numerous biologically active molecules and natural products. rsc.org The bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. The development of efficient and selective bromination methods for anilines is therefore a continuous pursuit in synthetic chemistry. rsc.orgresearchgate.net

Structural Specificity of 2,3-Dibromo-4-methylaniline within the Aniline Class

This compound possesses a unique substitution pattern on the aniline ring. The presence of two bromine atoms at the ortho and meta positions relative to the amino group, along with a methyl group at the para position, creates a sterically hindered and electronically distinct environment. This specific arrangement of substituents influences the molecule's chemical behavior and its potential applications as a synthetic intermediate.

The compound is a solid at room temperature and is generally insoluble in water but soluble in organic solvents. ontosight.aichemicalbook.com Its structure makes it a useful precursor for synthesizing more complex molecules with defined stereochemistry and electronic properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₇H₇Br₂N | 264.95 | - |

| 2,6-Dibromo-4-methylaniline (B181599) | C₇H₇Br₂N | 264.95 | White to light yellow powder/crystal tcichemicals.com |

| 3-Chloro-2,6-dibromo-4-methylaniline | C₇H₆Br₂ClN | 299.39 | Solid at room temperature ontosight.ai |

| 2,3-Dibromo-4-fluoro-6-methylaniline | C₇H₆Br₂FN | 282.94 | Solid sigmaaldrich.com |

Historical Context of Research on Dihalo-methylanilines

Research on dihalo-methylanilines is part of the broader historical development of aniline chemistry, which dates back to the 19th century. The initial focus was on understanding the fundamental reactions of aniline and its derivatives, including halogenation. researchgate.net Over time, as synthetic methodologies became more sophisticated, the focus shifted towards achieving regioselectivity in these reactions to produce specific isomers for various applications.

The study of dihalo-methylanilines, such as 2,6-dibromo-4-methylaniline, has been advanced by techniques like single-crystal X-ray diffraction, which provides detailed insights into their molecular structure and intermolecular interactions. iucr.orgnih.goviucr.orgresearchgate.net This structural information is crucial for understanding the physical properties and reactivity of these compounds. For instance, studies on 2,6-dibromo-4-methylaniline have revealed distortions in the benzene (B151609) ring and the presence of intramolecular and intermolecular hydrogen bonds. iucr.orgnih.goviucr.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYIHBHQKUMCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 4 Methylaniline

Precursor-Based Synthetic Routes

The synthesis of 2,3-Dibromo-4-methylaniline can be approached from various precursors, including derivatives of 4-methylaniline and other substituted benzenes. These routes involve the strategic introduction of bromine atoms onto a pre-existing aromatic framework.

Bromination of 4-Methylaniline Derivatives

A common and logical approach to the synthesis of this compound involves the sequential bromination of 4-methylaniline (p-toluidine) or its derivatives. Due to the strong activating and ortho, para-directing nature of the amino group, direct bromination of p-toluidine (B81030) tends to yield a mixture of products, including 2-bromo-4-methylaniline (B145976) and 2,6-dibromo-4-methylaniline (B181599). To achieve the desired 2,3-dibromo substitution pattern, a multi-step process involving a protected amine is typically necessary.

A plausible synthetic route would begin with the acetylation of 4-methylaniline to form N-acetyl-p-toluidine. This protecting group moderates the activating effect of the amino group and provides steric hindrance, allowing for more controlled bromination. The subsequent bromination of N-acetyl-p-toluidine can lead to the introduction of a bromine atom at the 2-position. Further bromination of the resulting 2-bromo-N-acetyl-4-methylaniline, followed by hydrolysis of the acetyl group, could potentially yield this compound. The success of this second bromination step would depend on the directing effects of the existing substituents.

Another potential precursor is 3-bromo-4-methylaniline (B27599). The synthesis of this compound can be achieved by the bromination of p-acetotoluide followed by hydrolysis. Subsequent bromination of 3-bromo-4-methylaniline would then be required to introduce the second bromine atom at the 2-position.

Table 1: Representative Synthesis of Bromo-4-methylaniline Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

Transformations from Substituted Benzene (B151609) Precursors

Alternatively, the synthesis can commence from a substituted benzene ring that already contains some of the required functionalities. A notable example is the synthesis starting from 4-nitrotoluene (B166481). This method involves the bromination of 4-nitrotoluene in the presence of iron to produce 2-bromo-4-nitrotoluene. google.com Subsequent reduction of the nitro group to an amine would yield 3-bromo-4-methylaniline, a potential precursor for further bromination to the target compound. google.com

Another potential route could involve starting with a nitrated and brominated toluene (B28343) derivative and then performing a reduction of the nitro group. For instance, the synthesis could begin with a suitably substituted nitrotoluene, followed by the introduction of the bromine atoms and finally, reduction of the nitro group to form the aniline (B41778).

Regioselective Bromination Strategies

The key to successfully synthesizing this compound lies in the ability to control the regioselectivity of the bromination reactions. This is crucial due to the presence of multiple activating and directing groups on the aromatic ring.

Direct Halogenation Techniques and Control of Selectivity

Direct bromination of anilines is often challenging to control due to the powerful activating nature of the amino group, which typically leads to polybromination. allen.in However, various reagents and conditions can be employed to enhance regioselectivity. The use of milder brominating agents, such as N-bromosuccinimide (NBS), can sometimes offer better control over the reaction compared to molecular bromine. chemicalbook.com Solvent polarity has also been shown to influence the regioselectivity of the bromination of substituted anilines. lookchem.comthieme-connect.com

For the synthesis of this compound, direct bromination of 4-methylaniline is unlikely to be a viable single-step method due to the formation of other isomers. However, the direct bromination of a pre-functionalized precursor, such as 2-bromo-4-methylaniline or 3-bromo-4-methylaniline, would be a necessary step. The outcome of this second bromination would be governed by the combined directing effects of the existing amino, methyl, and bromo substituents.

Indirect Bromination through Protecting/Directing Groups

A more reliable method for controlling regioselectivity involves the use of protecting groups. chemistrysteps.comucalgary.ca The most common protecting group for the amino function in anilines is the acetyl group. doubtnut.comquora.com Acetylation of the amino group to form an acetamido group (-NHCOCH₃) significantly reduces its activating strength and increases its steric bulk. chemistrysteps.comucalgary.ca

This strategy is effectively used in the synthesis of 2-bromo-4-methylaniline from p-toluidine. doubtnut.com By first acetylating the amino group, the subsequent bromination is directed primarily to the ortho position (position 2) due to the ortho, para-directing nature of the acetamido and methyl groups. The para position is already occupied by the methyl group.

To synthesize this compound, a similar strategy could be envisioned. Starting with N-acetyl-p-toluidine, the first bromination would yield N-acetyl-2-bromo-4-methylaniline. A second bromination step would then be required. The directing effects of the acetamido, methyl, and bromo groups would determine the position of the second bromine atom. The acetamido group is an ortho, para-director, the methyl group is also an ortho, para-director, and the bromo group is a deactivating ortho, para-director. The interplay of these electronic and steric effects would be critical in achieving the desired 2,3-dibromo substitution pattern. After the second bromination, the acetyl group can be removed by hydrolysis to yield the final product.

Table 2: Protecting Group Strategy for Regiocontrolled Bromination

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Acetylation of 4-methylaniline | Protection of the amino group to moderate its activating effect and control regioselectivity. |

| 2 | First Bromination | Introduction of the first bromine atom, likely at the 2-position. |

| 3 | Second Bromination | Introduction of the second bromine atom, targeting the 3-position. |

| 4 | Hydrolysis | Deprotection of the amino group to yield the final product. |

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group that donates electron density to the benzene ring through resonance, making the ortho and para positions particularly susceptible to electrophilic attack. allen.inchemistrysteps.com The methyl group (-CH₃) is also an activating, ortho, para-directing group, albeit weaker than the amino group.

In the direct bromination of 4-methylaniline, the strong activation by the amino group leads to rapid reaction and often results in polysubstitution. The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine species (e.g., Br⁺ generated from Br₂), forming a resonance-stabilized carbocation intermediate (a sigma complex). Loss of a proton from the ring then restores aromaticity and yields the brominated product.

When a protecting group such as acetyl is used, the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density to the aromatic ring. youtube.com This deactivation of the amino group makes the electrophilic substitution less facile and allows for greater control. The acetamido group is still an ortho, para-director, but its reduced activating strength helps to prevent over-bromination. The steric bulk of the acetamido group can also influence the regioselectivity, often favoring substitution at the less hindered para position, or in the case of a para-substituted aniline, the ortho position.

In the proposed synthesis of this compound from a monobrominated precursor, the directing effects of all substituents must be considered. The amino (or acetylamino) and methyl groups will direct incoming electrophiles to their ortho and para positions, while the existing bromine atom, although deactivating, will also direct ortho and para. The final position of the second bromine atom will be determined by the synergistic or antagonistic effects of these groups.

: A Review of Available Literature

An extensive review of scientific databases and chemical literature has been conducted to gather information on the synthetic methodologies for the compound this compound. The objective was to provide a detailed and scientifically accurate article structured around its synthesis, with a specific focus on the optimization of reaction conditions, yield enhancement, and a comparative analysis of synthetic efficiency.

Therefore, the following sections on the optimization of reaction conditions and comparative analysis of synthetic efficiency for this compound cannot be populated with the required detailed research findings and data tables as per the initial request. The available literature does not provide the necessary specific data points—such as optimized reaction parameters, yields, and comparative efficiency metrics—for this particular compound.

General synthetic strategies for the bromination of substituted anilines often involve electrophilic aromatic substitution. These reactions are highly regioselective, with the position of the incoming bromo group being directed by the existing substituents on the aromatic ring—in this case, the amino and methyl groups. The synthesis of a specific isomer like this compound would likely require a multi-step synthetic pathway, potentially involving protecting groups to control the regioselectivity of the bromination steps. However, without specific literature, any proposed pathway would be purely theoretical.

Given the constraints to only include information strictly pertaining to this compound, and the absence of such specific data in the public domain, a detailed article on its synthesis cannot be constructed at this time.

Chemical Reactivity and Derivatization Pathways of 2,3 Dibromo 4 Methylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. lumenlearning.com The regioselectivity and rate of these reactions on a substituted benzene (B151609) ring are dictated by the electronic properties of the existing substituents. wikipedia.org

The aromatic ring of 2,3-Dibromo-4-methylaniline has two unsubstituted positions, C5 and C6. The directing effects of the four existing substituents determine which of these positions is more susceptible to electrophilic attack. The amino (-NH2) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com Similarly, the methyl (-CH3) group is a weak activator and also an ortho, para-director. youtube.com Conversely, the bromine atoms are deactivating yet ortho, para-directing. makingmolecules.com

In polysubstituted systems, the directing effect of the most potent activating group typically dominates. makingmolecules.com For this compound, the amino group is the strongest activator. The positions ortho to the amino group are C2 and C6, while the para position is C4. Since positions C2 and C4 are already occupied by a bromine and a methyl group, respectively, electrophilic attack is overwhelmingly directed to the C6 position. This makes reactions such as nitration, halogenation, and sulfonation highly regioselective. lumenlearning.comlibretexts.org

Activating Groups : The amino group strongly activates the ring through resonance by donating its lone pair of electrons to the π-system. wikipedia.org This donation increases the electron density at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. byjus.com The methyl group provides weak activation through an inductive effect and hyperconjugation.

The potent activating effect of the amino group generally outweighs the deactivating effects of the two bromo substituents, rendering the molecule more reactive than benzene and susceptible to EAS reactions under relatively mild conditions.

| Position | Substituent | Electronic Effect | Directing Influence |

| C1 | -NH₂ | Strong Activation (Resonance) | Ortho, Para |

| C2 | -Br | Deactivation (Induction) | Ortho, Para |

| C3 | -Br | Deactivation (Induction) | Ortho, Para |

| C4 | -CH₃ | Weak Activation (Inductive/Hyperconjugation) | Ortho, Para |

Predicted Site of Electrophilic Attack: C6

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The presence of two bromine atoms offers the potential for mono- or di-functionalization. The C2-Br bond is generally expected to be more reactive than the C3-Br bond due to differences in steric hindrance and electronic environment.

Suzuki-Miyaura Coupling : This reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org Given the reactivity of similar bromoaniline substrates, this compound is expected to couple efficiently with a variety of boronic acids. nih.govmdpi.com

| Coupling Partner (R-B(OH)₂) | Product Type | Catalyst System (Example) |

| Phenylboronic acid | Biaryl | Pd(PPh₃)₄ / K₂CO₃ |

| Vinylboronic acid | Styrene derivative | Pd(OAc)₂ / SPhos / K₃PO₄ |

| Methylboronic acid | Alkylated arene | Pd(dppf)Cl₂ / Cs₂CO₃ |

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. mdpi.com This reaction provides a direct method for the vinylation of this compound. nih.gov

| Alkene Coupling Partner | Product Type | Catalyst System (Example) |

| Styrene | Stilbene derivative | Pd(OAc)₂ / P(o-tol)₃ / Et₃N |

| Ethyl acrylate | Cinnamate derivative | PdCl₂(PPh₃)₂ / K₂CO₃ |

| 1-Octene | Substituted alkene | Pd(OAc)₂ / TBAB / NaHCO₃ |

Buchwald-Hartwig Amination : This reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. organic-chemistry.orgnih.gov This transformation would allow for the introduction of a wide range of amino groups onto the this compound core, providing access to complex diamine structures.

| Amine Coupling Partner | Product Type | Catalyst System (Example) |

| Morpholine | N-Aryl morpholine | Pd₂(dba)₃ / XPhos / t-BuONa |

| Aniline (B41778) | Diaryl amine | Pd(OAc)₂ / BINAP / Cs₂CO₃ |

| Benzylamine | N-Aryl benzylamine | Pd₂(dba)₃ / RuPhos / K₃PO₄ |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orgyonedalabs.com The reaction typically involves an organohalide, such as this compound, and an organoboron species, like a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Given its structure as an unprotected ortho-bromoaniline, this compound can undergo selective coupling, primarily at the bromine atoms, to form complex biaryl structures, styrenes, and polyolefins. wikipedia.orgnih.gov

The general mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.org The presence of a base is crucial for the transmetalation step. wikipedia.org

Developing efficient Suzuki-Miyaura reactions for unprotected ortho-bromoanilines is of significant interest due to the prevalence of ortho-substituted anilines in pharmacologically active compounds. nih.gov While some methods require protection of the amine group, recent advancements have focused on catalysts that are effective for unprotected substrates. nih.gov For instance, CataXCium A Pd G3 has been identified as a particularly effective catalyst for coupling various boronic esters with unprotected ortho-bromoanilines, demonstrating high yields and broad functional group tolerance. nih.gov

The choice of catalyst, ligand, base, and solvent system is critical for the success of the coupling reaction. Palladium sources can include Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, often paired with phosphine (B1218219) ligands. yonedalabs.comorganic-synthesis.com Common bases include inorganic salts like K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH, while solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), and dioxane are frequently used, sometimes in biphasic systems with water. wikipedia.orgorganic-synthesis.com

Below is a table summarizing typical components used in Suzuki-Miyaura coupling reactions applicable to substrates like this compound.

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. nih.govorganic-synthesis.com |

| Ligand | Triphenylphosphine (PPh₃), dppf, CataCXium A | Stabilizes the palladium center and influences its reactivity. nih.govorganic-synthesis.com |

| Organoboron Reagent | Aryl boronic acids, Alkyl boronic esters (e.g., pinacol (B44631) esters) | Provides the second organic fragment for the new C-C bond. yonedalabs.comnih.gov |

| Base | K₂CO₃, CsF, K₃PO₄, NaOH | Activates the organoboron species for the transmetalation step. wikipedia.orgorganic-synthesis.com |

| Solvent | Toluene, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane/Water | Solubilizes reactants and influences reaction rate and yield. nih.govorganic-synthesis.com |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the bromine substituents on this compound serve as handles for various other transition metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. While palladium is the most common catalyst, complexes of other transition metals like nickel, copper, and iron are also utilized. nih.govsemanticscholar.orgmdpi.com

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by palladium complexes. It provides a direct method for the arylation of olefins.

Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. It is a reliable method for synthesizing aryl-alkyne structures.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of primary and secondary amines, offering a pathway to synthesize more complex aniline derivatives from this compound.

Kumada Coupling: This reaction utilizes a nickel or palladium catalyst to couple an organohalide with a Grignard reagent (organomagnesium halide). It is a powerful C-C bond-forming reaction, though the high reactivity of the Grignard reagent can limit functional group compatibility.

In recent years, there has been a significant focus on developing catalysts based on more abundant and less expensive first-row transition metals, such as nickel and iron, as alternatives to palladium. nih.govsemanticscholar.org Nickel catalysts, in particular, have shown remarkable efficiency in coupling a broad range of challenging aryl electrophiles that are less reactive with palladium catalysts. nih.gov

The table below outlines these alternative coupling reactions.

| Reaction Name | Reactants | Catalyst (Typical) | Bond Formed |

| Heck Reaction | Aryl Halide + Alkene | Palladium | C(sp²)-C(sp²) |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium/Copper | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium | C(sp²)-N |

| Kumada Coupling | Aryl Halide + Grignard Reagent | Nickel or Palladium | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

Amination and Amidation Reactions of the Primary Amine Group

The primary amine group (-NH₂) of this compound is a key functional group that can undergo a variety of chemical transformations, most notably amination (N-alkylation or N-arylation) and amidation reactions.

Amination reactions involve the formation of a new carbon-nitrogen bond at the amine, leading to secondary or tertiary amines. This can be achieved through methods such as reductive amination with aldehydes or ketones or through cross-coupling reactions like the Buchwald-Hartwig amination, where the amine itself acts as the nucleophile.

Amidation is the formation of an amide bond by reacting the primary amine with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride, or ester). semanticscholar.orgsapub.org This is one of the most fundamental reactions in organic synthesis. Direct coupling of the amine with a carboxylic acid typically requires a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to activate the carboxylic acid. semanticscholar.org A common alternative involves converting the carboxylic acid into a more reactive acyl chloride, often by using thionyl chloride (SOCl₂), which then readily reacts with the amine to form the amide. sapub.org These reactions are generally efficient and allow for the synthesis of a wide array of N-substituted acetamides and other amide derivatives from this compound. sapub.org

Oxidation and Reduction Pathways

Electrochemical Oxidation Studies

The electrochemical oxidation of aniline and its derivatives has been a subject of significant study. The oxidation potential and reaction pathway are highly dependent on the structure of the amine and the substituents on the aromatic ring. nih.gov For halogenated anilines, electrochemical oxidation often leads to dimerization and the formation of polymeric films. researchgate.net

Studies on bromoanilines, such as 4-bromoaniline (B143363) and 2,4-dibromoaniline, in acetonitrile (B52724) have shown that the primary oxidation route follows the Bacon-Adams mechanism. researchgate.net This process involves the initial oxidation of the aniline to a radical cation. This radical cation can then undergo coupling reactions. A key finding for anilines with a para-halogen substituent is that dimerization is often accompanied by the elimination of the para-substituent. researchgate.net The eliminated bromide can be subsequently oxidized to bromine, which may then brominate other positions on the starting material or the dimerized products. researchgate.net

In the case of this compound, electrochemical oxidation would likely generate a radical cation. This intermediate could then participate in various coupling reactions, potentially leading to the formation of substituted azobenzenes or diphenylamines through "head-to-head" or "head-to-tail" coupling, respectively. The presence of bromine atoms at both ortho and meta positions could influence the regioselectivity of the coupling and subsequent reactions.

Selective Reduction of Nitro-precursors

The most common synthetic route to aromatic amines like this compound is the reduction of the corresponding nitro compound, in this case, 1,2-dibromo-4-methyl-5-nitrobenzene. The selective reduction of a nitro group in the presence of other reducible functional groups, particularly halogen substituents which can be susceptible to hydrodehalogenation, is a critical challenge in organic synthesis.

Modern catalytic systems have been developed to achieve high chemoselectivity for this transformation. Supported gold nanoparticles (e.g., Au/TiO₂ or Au/Fe₂O₃) have emerged as highly effective catalysts for the hydrogenation of nitro groups while leaving other functionalities like double bonds, carbonyls, and halogens intact. researchgate.netspringernature.com These reactions are typically carried out under hydrogen gas pressure in a batch reactor. springernature.com Other catalytic systems, such as those based on copper (e.g., Cu@C-400), have also demonstrated high conversion and selectivity for the reduction of aromatic nitro compounds. researchgate.net These methods provide efficient and clean pathways to synthesize substituted anilines from their nitro precursors. researchgate.netspringernature.com

Formation of Heterocyclic Compounds from this compound

The structure of this compound, featuring an amine group ortho to a bromine atom, makes it a valuable precursor for the synthesis of various fused heterocyclic compounds. The ortho-haloaniline motif is a classic starting point for cyclization reactions that build a new ring onto the existing benzene core.

One potential application is in the synthesis of carbazoles via the Graebe-Ullmann reaction. This reaction involves the diazotization of an N-phenyl-2-aminobenzoic acid, but related cyclizations can occur from ortho-haloanilines. A more direct route from this compound could involve a palladium-catalyzed intramolecular C-N coupling or reaction with a suitable coupling partner to form a tricyclic system.

Furthermore, ortho-haloanilines are common starting materials for the synthesis of other important heterocycles:

Benzimidazoles: By reacting with aldehydes followed by oxidative cyclization.

Quinolines: Through reactions like the Friedländer annulation, where the ortho-aminoaryl functionality reacts with a compound containing a reactive ketone and methylene (B1212753) group.

Phenazines: Through condensation reactions.

The specific reactivity of this compound would allow for the synthesis of highly substituted heterocyclic systems, where the remaining bromine and methyl groups can be used for further functionalization.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,3-Dibromo-4-methylaniline, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are critical for a complete structural assignment.

¹H-NMR Chemical Shift Analysis for Proton Environments

The ¹H-NMR spectrum of this compound would provide essential information about the number, environment, and connectivity of protons. The predicted ¹H-NMR spectrum would display distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons.

The aromatic region is of particular interest. The benzene (B151609) ring has two remaining protons at positions 5 and 6. These protons would appear as distinct signals, likely doublets, due to coupling with each other. The proton at position 6 (H-6) is expected to be downfield (higher ppm) compared to the proton at position 5 (H-5) due to the deshielding effects of the adjacent bromine atom at position 2.

The methyl group protons (-CH₃) at position 4 would appear as a singlet, as there are no adjacent protons to couple with. This signal would be found in the typical aliphatic region of the spectrum. The amine group protons (-NH₂) would also likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 (Aromatic) | ~6.8 - 7.2 | Doublet (d) |

| H-6 (Aromatic) | ~7.0 - 7.4 | Doublet (d) |

| -CH₃ (Methyl) | ~2.2 - 2.5 | Singlet (s) |

¹³C-NMR Spectroscopy for Carbon Framework Elucidation

Complementing the proton data, ¹³C-NMR spectroscopy maps the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to each of the seven carbon atoms in the molecule, as the molecular symmetry does not result in any chemically equivalent carbons.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the bromine atoms (C-2 and C-3) would be expected to have their resonances shifted to lower field values. The carbon attached to the amino group (C-1) and the methyl group (C-4) would also show characteristic shifts. The remaining aromatic carbons (C-5 and C-6) would appear in the typical aromatic region. The methyl carbon would produce a signal at a high field (low ppm value), characteristic of sp³-hybridized carbons.

Table 2: Predicted ¹³C-NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | ~140 - 145 |

| C-2 (-Br) | ~115 - 120 |

| C-3 (-Br) | ~110 - 115 |

| C-4 (-CH₃) | ~130 - 135 |

| C-5 (Aromatic CH) | ~125 - 130 |

| C-6 (Aromatic CH) | ~130 - 135 |

2D NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, a cross-peak would be expected between the signals for the aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC: An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the signals for C-5 and H-5, C-6 and H-6, and the methyl carbon with its corresponding protons.

These 2D techniques provide a powerful method for piecing together the molecular structure by establishing direct bonding and through-bond connectivity, leaving no ambiguity in the final structural elucidation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier Transform Infrared (FTIR) Absorption Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, key functional group absorptions would be readily identifiable.

N-H Stretching: The primary amine (-NH₂) group would give rise to two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibrations would be found in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 3: Prominent Predicted FTIR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| Aromatic C-H Stretch | ~3030 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2960 |

| Aromatic C=C Stretch | ~1500 - 1600 |

| C-N Stretch | ~1250 - 1350 |

FT-Raman Spectroscopy and Vibrational Mode Assignments

FT-Raman spectroscopy is a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic laser light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, the FT-Raman spectrum would also provide valuable structural information.

The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

The C-Br stretching vibrations, involving heavy atoms, typically give rise to intense Raman signals at low frequencies.

While the N-H stretching bands are weak in the Raman spectrum of primary amines, other vibrations involving the substituted benzene ring can be clearly observed.

By combining the data from both FTIR and FT-Raman, a more complete picture of the vibrational modes of the molecule can be obtained, allowing for a detailed and robust assignment of the molecular structure.

Surface-Enhanced Raman Scattering (SERS) Applications for Detection Methodology

No research detailing the use of Surface-Enhanced Raman Scattering for the detection of this compound could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data, including molecular weight determination and fragmentation patterns, for this compound in the reviewed scientific resources.

UV-Visible Absorption Spectroscopy for Electronic Transitions

Information regarding the UV-Visible absorption spectrum and the corresponding electronic transitions for this compound is not present in the surveyed literature.

Computational Chemistry and Theoretical Investigations of 2,3 Dibromo 4 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. For 2,3-Dibromo-4-methylaniline, these methods can elucidate the effects of the bromine and methyl substituents on the aniline (B41778) backbone.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies on molecules similar to this compound, such as other substituted anilines, have demonstrated the utility of this approach. For instance, calculations on 4-aminoaniline and 4-nitroaniline using the B3LYP functional and 6-311G(d,p) basis set have been employed to determine their chemical descriptors and understand their structure-activity relationships. thaiscience.info Similar computational studies on push-pull BODIPY systems utilized the B3LYP/6-31G(d,p) level of theory to understand their molecular geometry and electronic structure. researchgate.net

For this compound, DFT calculations would typically commence with a geometry optimization to find the lowest energy conformation of the molecule. This process yields precise information on bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atoms at the 2 and 3 positions, adjacent to the amino group, is expected to induce steric strain, potentially leading to a non-planar arrangement of the amino group relative to the benzene (B151609) ring. The methyl group at the 4-position will also influence the electronic distribution within the ring.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (and therefore susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).

A hypothetical data table of optimized geometric parameters for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Predicted Value |

| C-N Bond Length (Å) | 1.40 - 1.42 |

| C-Br Bond Length (Å) | 1.88 - 1.92 |

| C-C (aromatic) Bond Length (Å) | 1.38 - 1.41 |

| C-H (methyl) Bond Length (Å) | 1.08 - 1.10 |

| C-N-H Bond Angle (°) | 110 - 113 |

| C-C-Br Bond Angle (°) | 118 - 122 |

Note: This table is illustrative and the actual values would need to be calculated using DFT.

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. youtube.com While DFT methods include electron correlation to some extent, HF theory neglects it, which can affect the accuracy of the results. However, HF is often used as a starting point for more advanced calculations and can provide valuable qualitative insights into the ground state properties of a molecule.

For this compound, HF calculations, often in conjunction with a basis set such as 6-31G(d), can be used to determine the optimized geometry and vibrational frequencies. mdpi.com Studies on similar molecules, such as 2-bromo-4-methylaniline (B145976), have utilized HF methods alongside DFT to calculate these properties. mdpi.com In such comparative studies, it is often found that DFT methods like B3LYP provide results that are in better agreement with experimental data, particularly for vibrational frequencies. mdpi.commdpi.com

The ground state energy, dipole moment, and Mulliken atomic charges are other key properties that can be derived from HF calculations. These provide a picture of the charge distribution and polarity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The presence of substituents on the aniline ring in this compound suggests the possibility of different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is particularly relevant for the orientation of the amino group and the methyl group's hydrogen atoms.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. MD simulations model the movement of atoms over time based on a force field, which is a set of empirical energy functions. nih.gov For halogenated organic molecules, specialized force fields that can accurately model halogen bonding may be employed. nih.govresearchgate.net

An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the accessible conformations at a given temperature and the timescales of transitions between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction. The simulation would track the trajectories of all atoms, allowing for the analysis of properties like the root-mean-square deviation (RMSD) to assess structural stability. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive.

For this compound, the HOMO and LUMO energies and their gap can be readily calculated using DFT methods. The distribution of the HOMO and LUMO across the molecule can also be visualized, providing insights into which parts of the molecule are most involved in electron donation and acceptance. It is expected that the HOMO will have significant contributions from the electron-rich amino group and the aromatic ring, while the LUMO will be distributed over the aromatic ring and the electron-withdrawing bromine atoms.

Computational studies on methyl-substituted anilines have shown that the position of the methyl group influences the HOMO-LUMO gap. nih.gov Similarly, halogen substitution is known to affect the energies of the frontier orbitals. mdpi.com The table below presents hypothetical HOMO, LUMO, and gap energies for this compound based on values reported for similar substituted anilines.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.3 to -5.5 | -0.2 to 0.0 | 5.1 to 5.5 |

| 4-methylaniline | -5.1 to -5.3 | -0.1 to 0.1 | 5.0 to 5.4 |

| 4-bromoaniline (B143363) | -5.4 to -5.6 | -0.4 to -0.2 | 5.0 to 5.4 |

| This compound (Estimated) | -5.5 to -5.8 | -0.6 to -0.4 | 4.9 to 5.4 |

Note: This table is illustrative. The values for aniline, 4-methylaniline, and 4-bromoaniline are typical ranges found in the literature. The values for this compound are estimations based on the expected electronic effects of the substituents.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated.

DFT and HF methods are commonly used for this purpose. A study on the closely related 2-bromo-4-methylaniline demonstrated that the B3LYP/6-311++G(d,p) level of theory provided results superior to HF/6-31+G* for molecular vibrational problems when compared with experimental FTIR and FT-Raman spectra. mdpi.com The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.

Reaction Pathway Energetics and Transition State Studies

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, theoretical studies can be used to investigate the energetics of various potential reactions, such as electrophilic aromatic substitution or reactions involving the amino group.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies. For example, a computational study on the reaction of 4-methylaniline with hydroxyl radicals used the M06-2X and CCSD(T) methods to map out the reaction mechanism and calculate rate coefficients.

For this compound, one could theoretically investigate reactions such as further bromination or nitration. The calculations would identify the most likely sites of attack and the energy barriers associated with each pathway. Transition state theory can then be used to estimate the reaction rates. These studies provide a detailed, molecular-level understanding of the reactivity of this compound.

Intermolecular Interaction Modeling

Theoretical investigations of non-covalent interactions in similar molecular systems often employ methods like Density Functional Theory (DFT) to calculate interaction energies and characterize the nature of these forces, which include hydrogen bonds, halogen bonds, and van der Waals interactions. Such studies are crucial for understanding the crystal packing, solid-state properties, and supramolecular chemistry of organic compounds.

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables on interaction energies, or a comprehensive analysis of its specific intermolecular interaction patterns. The scientific community has not yet published computational models or theoretical explorations that would allow for a thorough discussion of the intermolecular forces at play in this particular compound. Further research is required to elucidate the specific nature and strength of the non-covalent interactions governing the molecular assembly of this compound.

Crystallographic Analysis and Solid State Molecular Architecture

Halogen-Halogen and Other Non-Covalent Interactions

Details on other significant non-covalent forces, such as bromine-bromine halogen bonds that might play a crucial role in the crystal packing of 2,3-Dibromo-4-methylaniline, are not available in the current body of scientific literature.

It is important to note that while data for the requested compound is not available, extensive crystallographic studies have been published for the related isomer, 2,6-Dibromo-4-methylaniline (B181599) . nih.govresearchgate.net These studies provide detailed insights into the crystal structure of that specific molecule. However, due to the strict focus of this article on this compound, the data for its isomers are not presented here.

Analysis of this compound Reveals Data Scarcity in Crystallography

An extensive review of scientific literature and crystallographic databases indicates a significant lack of available data for the specific compound This compound regarding its crystallographic and solid-state properties. Despite targeted searches for its crystal structure, packing motifs, and potential polymorphism, no specific experimental data has been found to fulfill the requested detailed analysis.

The user's request for an article focused on the crystallographic analysis and solid-state molecular architecture of this compound cannot be completed at this time due to the absence of published research on these specific characteristics. Information is readily available for other isomers, such as 2,6-Dibromo-4-methylaniline, for which detailed single-crystal X-ray diffraction studies have been conducted. However, this information is not applicable to the requested compound.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary to address the topics of crystal packing motifs and the influence of its specific molecular structure on solid-state properties. Without such foundational research, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the sections on "," including subsections "6.4. Crystal Packing Motifs and Polymorphism" and "6.5. Influence of Molecular Structure on Solid-State Properties," cannot be written for this compound.

Applications of 2,3 Dibromo 4 Methylaniline As a Chemical Synthon in Organic Synthesis

Precursor for Advanced Organic Building Blocks

Brominated methylanilines are versatile intermediates used to generate more complex and advanced organic building blocks. sigmaaldrich.com The bromine atoms serve as reactive handles for introducing further functionalities through various coupling reactions, while the aniline (B41778) moiety can be transformed or used to direct subsequent reactions. This dual functionality makes them essential in multi-step synthetic pathways.

For instance, 2,6-Dibromo-4-methylaniline (B181599) is a key starting material for producing other halogenated aromatic intermediates, such as 2-bromo-6-iodo-4-methylaniline. chemicalbook.com This transformation highlights its role as a platform molecule where one halogen can be selectively replaced to create a heterodi-halogenated compound, which is a highly sought-after building block for regioselective cross-coupling reactions. Similarly, 2-Bromo-4-methylaniline's structure imparts specific reactivity that is crucial for preparing complex molecules, including those with biological activity. echemi.com

Table 1: Transformation of Brominated Methylanilines into Advanced Building Blocks

| Precursor | Reaction Type | Resulting Building Block | Significance |

|---|---|---|---|

| 2,6-Dibromo-4-methylaniline | Halogen Exchange | 2-bromo-6-iodo-4-methylaniline | Creates a heterodi-halogenated intermediate for regioselective synthesis. chemicalbook.com |

Role in the Synthesis of Functionalized Aromatic Compounds

The presence of bromine atoms on the aniline ring is pivotal for constructing highly functionalized aromatic systems through transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Detailed research findings show that these synthons participate in several key transformations:

Suzuki-Coupling Reactions: 2,6-Dibromo-4-methylaniline has been utilized in Suzuki-coupling reactions with reagents like 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one, which is a step in the synthesis of dinuclear dichlorotitanium complexes. chemicalbook.com

Palladium-Catalyzed Amination: 2-Bromo-4-methylaniline (B145976) is a substrate in palladium-catalyzed selective amination reactions. It can be coupled with 3-bromoquinoline (B21735) to produce 3-(2-bromo-4-methylphenylamino)quinoline, a precursor for more complex heterocyclic systems. scientificlabs.co.uksigmaaldrich.com

Amide Formation: The reaction of 2-Bromo-4-methylaniline with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum (B3029685) (Me₃Al) leads to the formation of corresponding amides, demonstrating its utility in constructing peptide-like linkages. scientificlabs.co.uksigmaaldrich.com

Table 2: Key Synthetic Reactions and Products

| Reactant | Reaction Type | Reagent/Catalyst | Product Class |

|---|---|---|---|

| 2,6-Dibromo-4-methylaniline | Suzuki Coupling | 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one | Organometallic Complexes chemicalbook.com |

| 2-Bromo-4-methylaniline | Palladium-Catalyzed Amination | 3-bromoquinoline / Palladium catalyst | Quinoline Derivatives scientificlabs.co.uksigmaaldrich.com |

Utility in the Development of New Synthetic Methodologies

The well-defined reactivity of brominated anilines makes them suitable substrates for developing and optimizing new synthetic methods. Their participation in established reactions like Suzuki and Buchwald-Hartwig couplings allows researchers to test the efficacy of new catalysts, ligands, or reaction conditions. By using these molecules as benchmark substrates, chemists can expand the scope of existing methodologies, for example, by achieving higher yields, improving stereoselectivity, or enabling reactions under milder, more environmentally friendly conditions. The development of a green process for preparing 2,6-dibromo-4-nitroaniline (B165464) using bromide–bromate salts in an aqueous medium is an example of methodological advancement in the synthesis of related compounds. rsc.org

Contribution to Materials Chemistry

Beyond their role in pharmaceutical and agrochemical synthesis, brominated methylanilines are important intermediates in materials chemistry. echemi.com They serve as precursors for the synthesis of dyes and can be incorporated as monomers in the development of specialized polymers. echemi.comnbinno.com

The dye industry utilizes 2,6-Dibromo-4-methylaniline as an intermediate for high-quality disperse dyes, which are used for coloring synthetic fibers. nbinno.com The specific substitution pattern on the aromatic ring is crucial for determining the final color, fastness, and application properties of the dye. The ability to further functionalize these molecules allows for the fine-tuning of these characteristics, contributing to the creation of vibrant and durable colored materials. nbinno.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted anilines is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. Future research on 2,3-Dibromo-4-methylaniline should prioritize the development of green and sustainable synthetic methodologies.

Current approaches for synthesizing substituted anilines often involve multi-step processes that may include nitration followed by reduction, and subsequent halogenation. uva.nl These conventional routes can lack regioselectivity and employ hazardous materials. A forward-looking approach would explore more direct and environmentally benign alternatives. For instance, chemoenzymatic processes, which utilize enzymes for specific transformations, could offer a highly selective and sustainable route. rsc.org The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, would also significantly improve efficiency and reduce waste. acs.org

Future synthetic strategies could focus on:

Direct C-H Functionalization: Research into palladium-catalyzed C-H olefination of aniline (B41778) derivatives has shown promise for creating para-substituted products. uva.nl Exploring similar catalytic systems could lead to a direct and atom-economical synthesis of this compound from simpler precursors.

Eco-Friendly Halogenation: Investigations into halogenation using bromide–bromate salts in aqueous, acidic media for other aniline derivatives present a greener alternative to traditional brominating agents. researchgate.netrsc.org Applying such methods could circumvent the need for organic solvents and harsh conditions.

Photochemical Synthesis: Photochemistry offers novel pathways for aniline synthesis, potentially enabling reactions that are inaccessible through thermal methods and often proceeding under milder conditions. chemistryworld.com

A comparative analysis of potential sustainable synthesis routes is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Routes for this compound

| Methodology | Potential Starting Materials | Key Advantages | Research Focus |

|---|---|---|---|

| Catalytic C-H Amination/Bromination | 4-Methylaniline, Brominating source | High atom economy, reduced steps | Catalyst design for regioselectivity |

| Chemoenzymatic Synthesis | Substituted phenols or cyclohexanones | High selectivity, mild conditions, biodegradable catalysts | Enzyme screening and engineering |

| One-Pot Synthesis | Nitroarenes, Brominating agents | Process intensification, reduced waste | Optimization of reaction cascades |

Exploration of Undiscovered Reactivity Patterns

The electronic landscape of this compound, shaped by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing bromine atoms, suggests a rich and unexplored reactivity. The specific ortho- and meta-positioning of the bromine atoms relative to the amine group is expected to impart unique chemical behaviors compared to its more studied isomers.

Future research should systematically investigate its participation in a variety of organic transformations, including:

Cross-Coupling Reactions: The bromine substituents are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of functional groups. A key research question would be the relative reactivity of the bromine at the 2- versus the 3-position, which could allow for selective sequential functionalization.

Cyclization Reactions: The adjacent amino and bromo groups could serve as precursors for synthesizing novel heterocyclic compounds, such as benzimidazoles or other fused-ring systems, which are prevalent scaffolds in medicinal chemistry.

Oxidative and Reductive Reactions: Investigating the oxidation of the aniline to form azo compounds or the reduction of the aromatic ring could reveal novel transformation pathways. nih.gov The influence of the dibromo substitution pattern on the stability and reactivity of intermediates would be a critical area of study.

Table 2 outlines potential reactivity studies and their expected outcomes.

Table 2: Proposed Reactivity Studies for this compound

| Reaction Class | Potential Reagents/Catalysts | Anticipated Product Class | Key Scientific Question |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl amines | Regioselectivity of C-Br bond activation |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst | Diaminophenyl derivatives | Steric and electronic effects on C-N bond formation |

| N-Arylation | Aryl halides, catalyst | Triarylamine derivatives | Impact of substitution on reaction efficiency |

Advanced Computational Modeling for Predictive Chemistry

Given the lack of experimental data, computational chemistry provides an invaluable tool for predicting the properties and reactivity of this compound. Quantum-chemical methods like Density Functional Theory (DFT) can be employed to build robust predictive models. acs.orgacs.org

Future computational studies should focus on:

Structural and Electronic Properties: Calculating molecular geometry, electrostatic potential, and frontier molecular orbital energies (HOMO/LUMO) to understand the molecule's intrinsic stability and reactivity sites. researchgate.net

Reaction Mechanism and Selectivity: Modeling transition states and reaction pathways for potential reactions, such as electrophilic aromatic substitution or nucleophilic attack, to predict the most likely outcomes and explain regioselectivity.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound once it is synthesized and to validate computational models.

QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict potential biological activities or toxicities based on calculated molecular descriptors, which can guide experimental efforts. oup.comoup.com

Table 3 presents a summary of key properties of substituted anilines that could be computationally predicted for the target compound.

Table 3: Computationally Predicted Properties for Aniline Derivatives

| Property | Computational Method | Significance |

|---|---|---|

| Dipole Moment | DFT (e.g., B3LYP/6-31G*) | Predicts polarity and intermolecular interactions |

| HOMO/LUMO Energies | DFT | Indicates susceptibility to electrophilic/nucleophilic attack |

| Bond Dissociation Energies | DFT | Predicts reactivity in radical reactions |

| pKa Value | Solvation Models (e.g., SMD, PCM) | Assesses basicity and behavior in solution |

Integration with Emerging Technologies in Chemical Synthesis

Advancements in laboratory automation and artificial intelligence are revolutionizing chemical synthesis. Applying these emerging technologies to the study of this compound could dramatically accelerate its investigation.

Key technological integrations to be explored include:

Flow Chemistry: Performing halogenation and other potentially hazardous or highly exothermic reactions in continuous flow reactors can significantly improve safety, control, and scalability. researchgate.netrsc.orgamt.uk The precise control over reaction parameters like temperature, pressure, and residence time offered by flow systems is ideal for optimizing the synthesis of polysubstituted aromatics.

Robotic Synthesis and High-Throughput Experimentation: Automated robotic platforms can perform a large number of reactions under varied conditions, rapidly screening for optimal synthetic routes or exploring the reactivity of this compound with a diverse set of reactants. researchgate.netgla.ac.ukmedium.com

Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze data from high-throughput experiments to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways. technologynetworks.comnih.govnih.gov Integrating AI with robotic systems creates a closed-loop "self-driving" laboratory capable of autonomously discovering new chemical knowledge about this compound.

The synergy between these technologies promises a new paradigm for chemical research, enabling the rapid and efficient exploration of previously understudied molecules like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.